molecular formula C12H19NO5 B2415561 2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-2-oxoacetic acid CAS No. 1161783-84-1

2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-2-oxoacetic acid

Cat. No. B2415561
CAS RN: 1161783-84-1
M. Wt: 257.286
InChI Key: ARQJBRHHZFTDLY-UHFFFAOYSA-N
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Description

The compounds 2-(4-(1-(tert-Butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid and 2-(3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid are 4-aryl piperidines useful as semi-flexible linkers in PROTAC development for targeted protein degradation .


Synthesis Analysis

While the exact synthesis process for “2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-2-oxoacetic acid” is not available, a related compound, 2-(2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid, is synthesized through the reaction of tert-butoxycarbonyl-4-piperidone with 2-bromoacetophenone followed by deprotection and decarboxylation.


Molecular Structure Analysis

The molecular formula of a related compound, 2-(2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid, is C18H25NO4 and its molecular weight is 319.4 g/mol.


Chemical Reactions Analysis

These compounds are used as linkers in PROTAC development for targeted protein degradation . The incorporation of rigidity into the linker region of bifunctional protein degraders may impact the 3D orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties .

Scientific Research Applications

Asymmetric Synthesis of Piperidinedicarboxylic Acid Derivatives

Asymmetric syntheses of derivatives of piperidinedicarboxylic acid, including the enantiomerically pure forms, have been achieved starting from basic building blocks such as L-aspartic acid and N-Cbz-beta-alanine. These syntheses involve multiple steps, including tribenzylation, alkylation, hydroboration, ozonolysis, and reductive amination, to produce compounds with potential applications in medicinal chemistry and as building blocks for further synthetic modifications (Xue et al., 2002).

Building Blocks for 4-Hydroxypipecolate and 4-Hydroxylysine Derivatives

The compound has been utilized as a precursor in the synthesis of enantiopure 4-hydroxypipecolate and 4-hydroxylysine derivatives. These derivatives are important for the development of novel pharmaceuticals and as tools for studying biological systems. The synthesis process involves reduction, ring opening, and further chemical transformations to produce compounds with high stereoselectivity and yield (Marin et al., 2004).

Conformationally Constrained D-Lysine Analogue

A novel conformationally constrained D-lysine analogue with a piperidine skeleton has been synthesized from readily accessible precursors. This synthesis demonstrates the utility of such compounds in designing peptidomimetics and other bioactive molecules that require specific conformational attributes for their activity (Etayo et al., 2008).

N-tert-Butoxycarbonylation of Amines

The compound plays a role in the N-tert-butoxycarbonylation of amines, a crucial reaction for protecting amine functionalities during the synthesis of complex organic molecules. This process is essential for synthesizing N-Boc-protected amino acids, which are fundamental in peptide synthesis and other areas of organic chemistry (Heydari et al., 2007).

Fungicidal Activity of Novel Compounds

Research has also explored the synthesis of novel compounds derived from 2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-2-oxoacetic acid for potential fungicidal applications. These studies contribute to the development of new agrochemicals and highlight the versatility of the compound in synthesizing biologically active molecules (Mao et al., 2013).

Safety And Hazards

The safety data sheet of a related compound, {2-[1-(tert-Butoxycarbonyl)piperidin-4-yl]-5-methyl-1,3-thiazol-4-yl} acetic acid, suggests that it causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The compounds are being used in PROTAC development for targeted protein degradation . This is a promising area of research for the development of new therapeutics.

properties

IUPAC Name

2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-2-oxoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO5/c1-12(2,3)18-11(17)13-6-4-8(5-7-13)9(14)10(15)16/h8H,4-7H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARQJBRHHZFTDLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-2-oxoacetic acid

CAS RN

1161783-84-1
Record name 2-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-2-oxoacetic acid
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